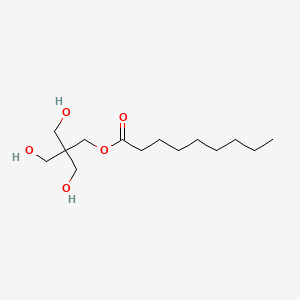

3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

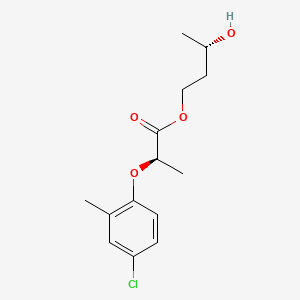

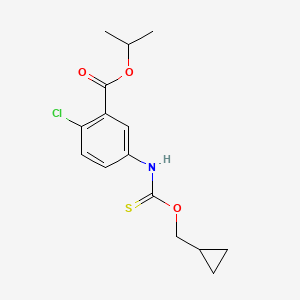

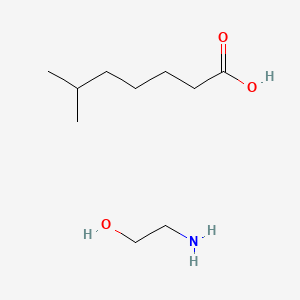

3-Hydroxy-2,2-bis(hydroxymethyl)propyl Nonan-1-oat: ist eine chemische Verbindung mit der Summenformel C14H28O5 und einer Molekülmasse von 276,37 g/mol . . Diese Verbindung zeichnet sich durch ihre Esterfunktionsgruppe aus, die durch die Reaktion einer Carbonsäure mit einem Alkohol gebildet wird.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Nonan-1-oat beinhaltet typischerweise die Veresterung von Nonansäure mit 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. Die Reaktion wird üblicherweise durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten .

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Nonan-1-oat mithilfe von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle über die Reaktionsbedingungen, wie z. B. Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: Die Hydroxylgruppen in 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Nonan-1-oat können oxidiert werden, um die entsprechenden Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Esterfunktionsgruppe kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu dem entsprechenden Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.

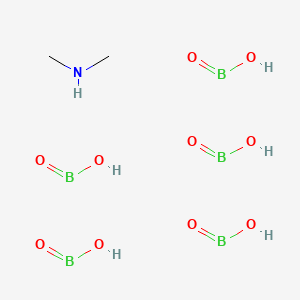

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Ammoniak (NH3) oder Thiole (RSH) unter basischen Bedingungen.

Hauptsächlich gebildete Produkte:

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Alkohole.

Substitution: Amide oder Thioester.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl groups in 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Ammonia (NH3) or thiols (RSH) under basic conditions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Chemie: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Nonan-1-oat wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. Es dient als Baustein für die Herstellung von Polymeren und Harzen .

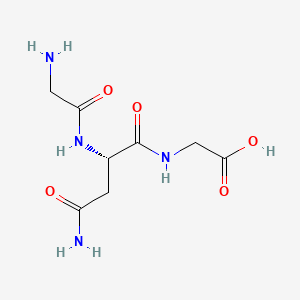

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um den Metabolismus von Estern und ihre Rolle in biochemischen Stoffwechselwegen zu untersuchen. Sie wird auch bei der Synthese biologisch aktiver Moleküle verwendet .

Medizin: Es wird auch auf sein Potenzial in der Formulierung von Prodrugs untersucht .

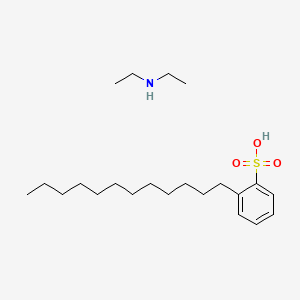

Industrie: In der Industrie wird 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Nonan-1-oat als Weichmacher bei der Herstellung flexibler Kunststoffe verwendet. Es wird auch als Schmierstoffzusatz verwendet, um die Leistung von Schmierstoffen unter extremen Bedingungen zu verbessern .

Wirkmechanismus

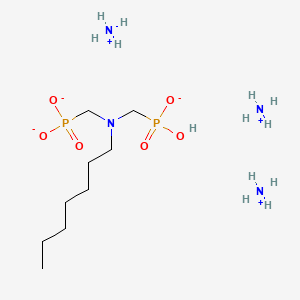

Der Wirkmechanismus von 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Nonan-1-oat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Esterfunktionsgruppe kann hydrolysiert werden, um den entsprechenden Alkohol und die Carbonsäure freizusetzen. Diese Hydrolysereaktion wird durch Esterasen katalysiert, die Enzyme, die Ester in ihre Bestandteile zerlegen .

Molekularziele und Stoffwechselwege:

Esterasen: Enzyme, die die Hydrolyse von Estern katalysieren.

Biochemische Stoffwechselwege: Die Verbindung kann an Stoffwechselwegen teilnehmen, die den Abbau und die Synthese von Estern beinhalten.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl nonan-1-oate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters into their constituent parts .

Molecular Targets and Pathways:

Esterases: Enzymes that catalyze the hydrolysis of esters.

Biochemical Pathways: The compound can participate in metabolic pathways involving the breakdown and synthesis of esters.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Octanoat

- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Decanoat

- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Dodecanoat

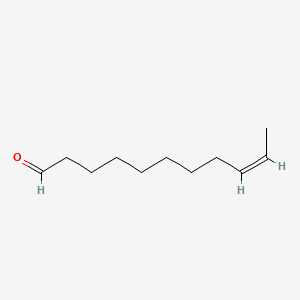

Vergleich: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Nonan-1-oat ist einzigartig aufgrund seiner spezifischen Kettenlänge und des Vorhandenseins mehrerer Hydroxylgruppen. Dies verleiht ihm eindeutige physikalische und chemische Eigenschaften im Vergleich zu seinen Analoga mit kürzeren oder längeren Kohlenstoffketten . Das Vorhandensein von Hydroxylgruppen erhöht auch seine Reaktivität und macht es zu einem vielseitigen Zwischenprodukt in verschiedenen chemischen Reaktionen .

Eigenschaften

CAS-Nummer |

94108-24-4 |

|---|---|

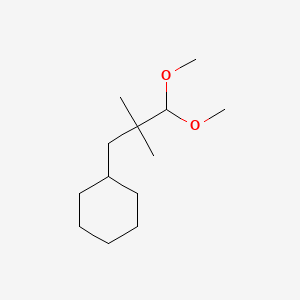

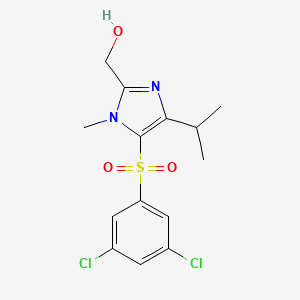

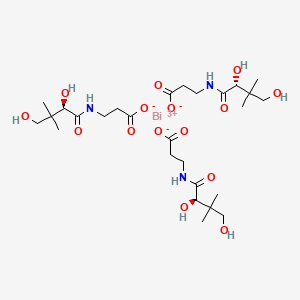

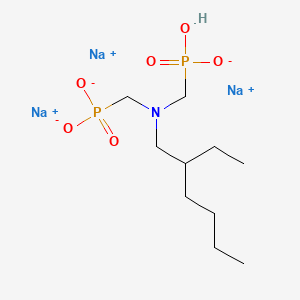

Molekularformel |

C14H28O5 |

Molekulargewicht |

276.37 g/mol |

IUPAC-Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] nonanoate |

InChI |

InChI=1S/C14H28O5/c1-2-3-4-5-6-7-8-13(18)19-12-14(9-15,10-16)11-17/h15-17H,2-12H2,1H3 |

InChI-Schlüssel |

URGQBRTWLCYCMR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(=O)OCC(CO)(CO)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.